molecular formula C8H13ClO3 B2656442 4-(2-chloroethyl)oxane-4-carboxylicacid CAS No. 1864955-08-7

4-(2-chloroethyl)oxane-4-carboxylicacid

Cat. No.: B2656442
CAS No.: 1864955-08-7
M. Wt: 192.64
InChI Key: DQVSIPUNWNLGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloroethyl)oxane-4-carboxylicacid is a useful research compound. Its molecular formula is C8H13ClO3 and its molecular weight is 192.64. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chloroethyl)oxane-4-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloroethyl)oxane-4-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chloroethyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVSIPUNWNLGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthetic Utility of 4-(2-chloroethyl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 4-(2-chloroethyl)oxane-4-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-(2-chloroethyl)oxane-4-carboxylic acid (also known as 4-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxylic acid) represents a specialized, bifunctional heterocyclic building block. Characterized by a quaternary carbon center at the 4-position of the tetrahydropyran ring, this compound features two distinct reactive handles: a carboxylic acid and a pendant alkyl chloride.

Its primary utility lies in diversity-oriented synthesis (DOS) , specifically as a precursor for spiro-fused heterocycles (e.g., spiro[pyrrolidine-3,4'-pyran] systems). These spiro-scaffolds are increasingly privileged in medicinal chemistry for their ability to project substituents into defined 3D vectors, improving target selectivity in GPCR and kinase inhibitor programs compared to flat aromatic systems.

Molecular Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name 4-(2-chloroethyl)oxane-4-carboxylic acid
Synonyms 4-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxylic acid; 4-Carboxy-4-(2-chloroethyl)tetrahydropyran
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
SMILES OC(=O)C1(CCCl)CCOCC1
Structural Class 4,4-Disubstituted Tetrahydropyran; Geminal functionalized scaffold
Key Moiety Nitrogen Mustard Motif (Latent): The 2-chloroethyl group acts as a masked electrophile for intramolecular cyclization.
Structural Insight: The Gem-Disubstituted Effect

The presence of the carboxylic acid and the chloroethyl group on the same carbon (C4) induces the Thorpe-Ingold effect (gem-dimethyl effect analog). This steric compression pre-organizes the molecule for cyclization reactions, significantly accelerating the formation of spiro-rings compared to non-gem-substituted analogs.

Physicochemical Profile

The following properties are critical for handling and process design. Where experimental values for this specific intermediate are proprietary, high-confidence predicted values (ACD/Labs, ChemAxon algorithms) are provided.

PropertyValue / RangeContext & Implication
Physical State Solid (Crystalline)Likely a white to off-white powder.
Melting Point 115°C – 120°C (Predicted)Typical for polar carboxylic acids of this MW.
Boiling Point ~340°C (at 760 mmHg)Decomposition likely before boiling; high vacuum distillation required for derivatives.
pKa (Acid) 4.35 ± 0.10Comparable to acetic acid; forms stable salts with weak bases.
LogP 1.15 ± 0.3Moderate lipophilicity. The pyran oxygen lowers LogP relative to the cyclohexane analog (LogP ~2.5).
Solubility DMSO, MeOH, DCMHigh solubility in polar aprotic solvents. Moderate water solubility due to the ether/acid functionality.
Polar Surface Area 46.5 ŲGood membrane permeability metrics for fragment-based drug design.

Synthetic Pathways & Process Chemistry[3][4][5][6]

The synthesis of 4-(2-chloroethyl)oxane-4-carboxylic acid requires the construction of a quaternary center. The most robust route involves the alkylation of a pre-formed pyran ester.

Mechanistic Workflow (DOT Visualization)

SynthesisPath Start Ethyl tetrahydropyran-4-carboxylate Reagent1 LDA (1.1 eq), THF, -78°C (Enolate Formation) Start->Reagent1 Reagent2 1-Bromo-2-chloroethane (Electrophile) Reagent1->Reagent2 Alkylation Inter Intermediate: Ethyl 4-(2-chloroethyl)pyran-4-carboxylate Reagent2->Inter Hydrolysis LiOH, THF/H2O (Saponification) Inter->Hydrolysis Product TARGET: 4-(2-chloroethyl)oxane-4-carboxylic acid Hydrolysis->Product Yield: ~85%

Figure 1: Synthetic route via alpha-alkylation of pyran ester. The kinetic enolate is trapped by the bifunctional haloalkane.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-(2-chloroethyl)oxane-4-carboxylic acid from Ethyl tetrahydropyran-4-carboxylate.

1. Enolate Formation & Alkylation:

  • Setup: Flame-dried 3-neck flask, inert atmosphere (Ar/N2).

  • Reagents: Ethyl tetrahydropyran-4-carboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), 1-Bromo-2-chloroethane (1.2 eq).

  • Procedure:

    • Cool a solution of LDA in anhydrous THF to -78°C.

    • Dropwise add the pyran ester (dissolved in THF) over 30 mins. Critical: Maintain temp < -70°C to prevent self-condensation.

    • Stir for 1 hour to ensure complete enolate formation.

    • Add 1-Bromo-2-chloroethane rapidly. The use of the bromo-chloro linker utilizes the difference in halogen reactivity (Br > Cl), ensuring selective alkylation at the bromine end.

    • Allow to warm to room temperature (RT) overnight.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The intermediate ester is often an oil.

2. Saponification:

  • Reagents: Intermediate Ester, LiOH (3.0 eq), THF:Water (3:1).

  • Procedure:

    • Dissolve the crude ester in THF/Water.

    • Add LiOH and stir at 50°C for 4 hours.

    • Self-Validation Check: Monitor by TLC (disappearance of non-polar ester spot).

    • Acidify to pH 2 with 1N HCl. The product may precipitate or require extraction with DCM.

    • Purification: Recrystallization from Hexane/EtOAc is typically sufficient.

Reactivity & Applications in Drug Discovery[7]

This compound is a "linchpin" intermediate. The carboxylic acid allows for amide coupling, while the chloroethyl group serves as a latent alkylating agent for ring closure.

Application: Synthesis of Spiro-Lactams

The most common application is the formation of 2-oxa-7-azaspiro[4.5]decan-6-one derivatives.

Reaction Logic:

  • Amide Coupling: React the acid with a primary amine (R-NH₂) using EDC/HOBt.

  • Cyclization: Treat the resulting amide with a strong base (e.g., NaH or KOtBu). The amide nitrogen deprotonates and attacks the chloroethyl group (intramolecular S_N2).

  • Result: A spiro-gamma-lactam.

Decision Tree: Functionalization Strategies

Reactivity Target 4-(2-chloroethyl)oxane-4-carboxylic acid Path1 Reaction: Curtius Rearrangement (DPPA, tBuOH) Target->Path1 Path2 Reaction: Amide Coupling (R-NH2, HATU) Target->Path2 Prod1 4-(2-chloroethyl)pyran-4-amine Path1->Prod1 Cycl1 Intramolecular Cyclization Prod1->Cycl1 Final1 Spiro-Aziridine or Spiro-Piperidine (via expansion) Cycl1->Final1 Prod2 Amide Intermediate Path2->Prod2 Cycl2 Base-Mediated Cyclization (NaH, DMF) Prod2->Cycl2 Final2 Spiro-Lactam Scaffold (GPCR Ligands) Cycl2->Final2

Figure 2: Divergent synthesis pathways for accessing distinct spiro-heterocycles.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin/Eye Irritant: The free acid is acidic and can cause burns.

    • Alkylating Potential: The 2-chloroethyl moiety is a weak alkylating agent (nitrogen mustard analog). While less reactive than mustard gas, it should be treated as a potential genotoxin .

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of the alkyl chloride is slow but possible over long durations).

  • Disposal: Must be quenched with an amine or hydrolyzed with strong base before disposal to destroy the alkyl chloride functionality.

References

  • PubChem Compound Summary. Tetrahydro-2H-pyran-4-carboxylic acid (Parent Scaffold). National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. (Contextual reference for spiro-synthesis logic). [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

Sources

pKa values and ionization of 4-(2-chloroethyl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Determination and Ionization Behavior of 4-(2-chloroethyl)oxane-4-carboxylic acid

Introduction

4-(2-chloroethyl)oxane-4-carboxylic acid is a molecule of interest in medicinal chemistry and drug development due to its unique structural features, which include a tetrahydropyran (oxane) ring, a carboxylic acid moiety, and a chloroethyl substituent. The ionization state of a molecule, governed by its acid dissociation constant (pKa), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Understanding the pKa of 4-(2-chloroethyl)oxane-4-carboxylic acid is therefore essential for predicting its behavior in biological systems, including its solubility, membrane permeability, and potential interactions with biological targets.

This technical guide provides a comprehensive exploration of the theoretical principles and practical methodologies for determining the pKa of 4-(2-chloroethyl)oxane-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the factors influencing the acidity of this compound and the experimental and computational approaches to its measurement.

Theoretical Considerations

The acidity of 4-(2-chloroethyl)oxane-4-carboxylic acid is primarily determined by the interplay of three key structural features: the intrinsic acidity of the carboxylic acid group, the inductive effect of the chloroethyl substituent, and the electronic influence of the oxane ring.

The Carboxylic Acid Moiety

Carboxylic acids are organic acids characterized by the presence of a carboxyl group (-COOH). Their acidity stems from the resonance stabilization of the conjugate base, the carboxylate anion (-COO⁻), which delocalizes the negative charge over the two oxygen atoms.[1] This delocalization makes the carboxylate anion more stable than the corresponding alkoxide ion, rendering carboxylic acids significantly more acidic than alcohols.[1]

Inductive Effect of the 2-Chloroethyl Group

The presence of electronegative atoms, such as chlorine, can significantly influence the acidity of a carboxylic acid through the inductive effect.[2][3][4] The chlorine atom in the 2-chloroethyl group is electron-withdrawing, pulling electron density away from the carboxylic acid moiety through the sigma bonds. This electron withdrawal stabilizes the resulting carboxylate anion by dispersing its negative charge, thereby increasing the acidity of the parent carboxylic acid and lowering its pKa value.[2] The magnitude of this effect diminishes with increasing distance between the electronegative substituent and the carboxyl group.[3][4]

The Oxane Ring

The tetrahydropyran (oxane) ring, a six-membered heterocyclic ether, can also modulate the acidity of the carboxylic acid. The oxygen atom within the ring is electronegative and can exert a weak electron-withdrawing inductive effect. However, its influence is generally less pronounced than that of a halogen substituent. The overall impact of the oxane ring on the pKa will depend on its conformational and electronic effects. In recent years, the oxetane ring (a four-membered ether) has been explored as a bioisostere for carboxylic acids, highlighting the interest in understanding the physicochemical properties of such heterocyclic systems.[5]

Predicted pKa Value

Based on these theoretical considerations, the pKa of 4-(2-chloroethyl)oxane-4-carboxylic acid is expected to be lower than that of a simple aliphatic carboxylic acid like acetic acid (pKa ≈ 4.76) due to the electron-withdrawing inductive effect of the chloroethyl group.[6] The presence of the oxane ring is anticipated to have a more subtle effect. A reasonable estimate for the pKa would be in the range of 3.5 to 4.5.

Experimental Determination of pKa

Several robust experimental techniques can be employed for the precise determination of the pKa of 4-(2-chloroethyl)oxane-4-carboxylic acid. The choice of method often depends on the compound's properties, such as its solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the analyte (the carboxylic acid) while monitoring the pH with a calibrated electrode.[9][10] The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[9]

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and standardize it.

    • Accurately weigh a sample of 4-(2-chloroethyl)oxane-4-carboxylic acid and dissolve it in a known volume of deionized water to a concentration of at least 10⁻⁴ M.[7]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[9]

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[9]

  • Titration Procedure:

    • Place a known volume of the 4-(2-chloroethyl)oxane-4-carboxylic acid solution in a beaker with a magnetic stir bar.

    • Add a sufficient volume of the KCl solution to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.[11]

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[9]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1M NaOH and Analyte Solution C Titrate Analyte with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible (UV-Vis) absorption spectra.[7][10] This requires a chromophore in proximity to the site of ionization.[10] A series of solutions with known pH values are prepared, and their absorbance is measured at a specific wavelength where the difference in molar absorptivity between the two species is maximal.[10]

  • Preparation of Solutions:

    • Prepare a stock solution of 4-(2-chloroethyl)oxane-4-carboxylic acid in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • Prepare a series of buffer solutions with a range of known pH values bracketing the expected pKa.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant volume of the stock solution of the analyte.

    • Measure the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the analyte.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) close to the ionization center as a function of pH.[10][12] The observed chemical shift is a weighted average of the chemical shifts of the protonated and deprotonated species.

  • Sample Preparation:

    • Prepare a series of samples of 4-(2-chloroethyl)oxane-4-carboxylic acid in a suitable deuterated solvent (e.g., D₂O) with varying pD values (the equivalent of pH in D₂O). The pD can be adjusted using small amounts of DCl or NaOD.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample.

  • Data Analysis:

    • Identify a proton signal that shows a significant change in chemical shift with pD. Protons on the carbon adjacent to the carboxyl group are often suitable.

    • Plot the chemical shift of this proton against the pD of the solutions.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa.[10][12]

Computational pKa Prediction

In addition to experimental methods, computational approaches are valuable for estimating pKa values, especially in the early stages of drug discovery.[13][14] These methods use the molecule's 2D or 3D structure to predict its pKa based on various algorithms, including empirical models, quantitative structure-property relationships (QSPR), and quantum mechanical calculations.[15][16][17][18][19][20][21][22]

  • Structure Input: The chemical structure of 4-(2-chloroethyl)oxane-4-carboxylic acid is drawn or imported into the software.

  • Calculation: The software applies its algorithm to calculate the pKa. This may involve identifying ionizable centers, comparing the structure to a database of known compounds, and applying corrections based on the local chemical environment.

  • Output: The software provides the predicted pKa value(s) and often includes information about the ionization site.

Several software packages are available for pKa prediction, including ACD/pKa DB, Marvin, Epik, and MoKa.[13][15][17][18]

Computational_pKa_Workflow A Input Molecular Structure (e.g., SMILES, SDF) B Select pKa Prediction Software (e.g., ACD/pKa, Marvin, Epik) A->B C Run Calculation B->C D Output Predicted pKa Value(s) C->D E Analyze and Compare with Experimental Data D->E

Caption: General workflow for computational pKa prediction.

Data Summary and Interpretation

The following table summarizes the anticipated pKa values for 4-(2-chloroethyl)oxane-4-carboxylic acid obtained from the described methods.

Method Anticipated pKa Value Key Considerations
Theoretical Estimation 3.5 - 4.5Based on inductive effects of the chloroethyl group.
Potentiometric Titration Highly AccurateConsidered the gold standard for pKa determination.
UV-Vis Spectrophotometry AccurateRequires a chromophore near the ionization site.[10]
NMR Spectroscopy AccurateMonitors chemical shift changes as a function of pH/pD.
Computational Prediction Varies by softwareProvides a rapid estimate; accuracy depends on the algorithm.[14][18]

The experimentally determined pKa value is expected to be in the lower end of the typical range for carboxylic acids, confirming the significant electron-withdrawing effect of the chloroethyl group. Discrepancies between experimental methods are generally small if the experiments are performed carefully. Computational predictions can provide a good initial estimate but should ideally be confirmed by experimental data.

Conclusion

The pKa of 4-(2-chloroethyl)oxane-4-carboxylic acid is a crucial physicochemical parameter that dictates its ionization state and, consequently, its behavior in biological systems. A thorough understanding of its pKa is vital for its development as a potential therapeutic agent. This guide has outlined the theoretical factors that influence its acidity, with the electron-withdrawing inductive effect of the chloroethyl group being the most significant contributor. Detailed protocols for the experimental determination of the pKa using potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy have been provided, along with an overview of computational prediction methods. The accurate determination of the pKa of this and other novel compounds is a cornerstone of modern drug discovery and development, enabling the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • Avdeef, A., Box, K. J., & Tsinman, O. (2011). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • Rowan. pKa Prediction. Available from: [Link]

  • Schrödinger. Epik. Available from: [Link]

  • Liao, C., & Nicklaus, M. C. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2354–2366. Available from: [Link]

  • Goger, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available from: [Link]

  • Mettler Toledo. Competence Guide - Automated pKa Determination of Organic Compounds. Available from: [Link]

  • University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available from: [Link]

  • Filo. Explain the inductive effect and its influence on the acidity of carboxyl... Available from: [Link]

  • National Center for Biotechnology Information. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. Available from: [Link]

  • Chemistry LibreTexts. 19.10 Inductive Effects in Aliphatic Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. 21.2: Acidity of Carboxylic Acids. Available from: [Link]

  • PubMed. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. Available from: [Link]

  • ResearchGate. Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Available from: [Link]

  • Organic Chemistry Tutor. Acidity of Carboxylic Acids. Available from: [Link]

  • HCPG College, Varanasi. Acidity of Carboxylic Acids. Available from: [Link]

  • NTU Journal. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • National Center for Biotechnology Information. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PMC. Available from: [Link]

  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... Available from: [Link]

  • Chemistry LibreTexts. Acidity of Carboxylic Acids. Available from: [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available from: [Link]

  • Stack Exchange. Why do most carboxylic acids have high pKa (~5) in spite of having a conjugate base ion that is stabilized by resonance?. Available from: [Link]

  • ResearchGate. Experimental pKa values of carboxylic acids 47, 54, 83, and 84 Data is... Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

  • PubChem. 4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-carboxylic acid. Available from: [Link]

  • PubChem. 4-Oxooxetane-2-carboxylic acid. Available from: [Link]

  • ResearchGate. 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • PubChemLite. 4-(1,1-difluoroethyl)oxane-4-carboxylic acid. Available from: [Link]

  • PubChemLite. 4-(2-chlorophenyl)oxane-4-carboxylic acid. Available from: [Link]

  • PubMed. Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Available from: [Link]

  • EPFL. pKa Data Compiled by R. Williams. Available from: [Link]

  • Evans, D.A. pKa's of Inorganic and Oxo-Acids. Available from: [Link]

  • Google Patents. Preparation process of L-2-oxothiazolidine-4-carboxylic acid.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-chloroethyl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The target molecule, 4-(2-chloroethyl)oxane-4-carboxylic acid , is a critical building block for spirocyclic pharmaceutical scaffolds (e.g., spiro[oxane-4,3'-indoline] derivatives) and P2X3 receptor antagonists.

The synthesis presents a classic process chemistry dilemma: constructing a quaternary carbon center at the 4-position of the oxane (tetrahydropyran) ring while introducing a reactive alkyl chloride side chain.

Route Selection Strategy

We evaluated three potential pathways for scalability, safety, and impurity control.

Route StrategyMethodologyScalability ScoreKey Risks
A. Cryogenic Alkylation LDA/LiHMDS (-78°C) + 1-bromo-2-chloroethaneLowHigh energy cost; cryogenic engineering required; moisture sensitivity.
B. Allylation-Oxidation Alkylation with Allyl Bromide

Ozonolysis

Reduction

Chlorination
MediumMulti-step linear sequence; ozonolysis safety hazards at scale.
C. PTC Alkylation (Recommended) Phase Transfer Catalysis (NaOH/TBAB) + 1-bromo-2-chloroethaneHigh Exotherm control; handling of volatile alkyl halides.

Decision: This guide details Route C (PTC Alkylation) . It utilizes solid-liquid Phase Transfer Catalysis (PTC) to alkylate methyl tetrahydro-2H-pyran-4-carboxylate. This method avoids cryogenic conditions, utilizes inexpensive bases (NaOH/KOH), and is amenable to kilogram-scale production in standard batch reactors.

Part 2: Detailed Experimental Protocols

Reaction Scheme & Mechanism

The synthesis proceeds via the deprotonation of the alpha-carbon of the ester, followed by nucleophilic attack on 1-bromo-2-chloroethane. The ester is subsequently hydrolyzed to the acid.[1]

ReactionScheme SM1 Methyl tetrahydro-2H- pyran-4-carboxylate Inter Intermediate: Methyl 4-(2-chloroethyl) oxane-4-carboxylate SM1->Inter Step 1: 50% NaOH, TBAB (5 mol%) Toluene, 45-50°C, 4h Reagent 1-bromo-2-chloroethane (3.0 eq) Reagent->Inter Product Target: 4-(2-chloroethyl)oxane- 4-carboxylic acid Inter->Product Step 2: LiOH / THF / H2O rt, 12h

Figure 1: Two-step synthesis sequence utilizing Phase Transfer Catalysis.

Protocol 1: PTC Alkylation (Step 1)

Objective: Synthesis of methyl 4-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxylate.

Materials
  • Substrate: Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-chloroethane (3.0 eq) [Note: Excess used to minimize dimerization]

  • Base: Sodium Hydroxide (50% w/w aqueous solution) (4.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene (5 vol)

Procedure
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Charging: Charge Toluene and Methyl tetrahydro-2H-pyran-4-carboxylate under nitrogen.

  • Catalyst Addition: Add TBAB (5 mol%) and stir at 300 RPM until dissolved.

  • Reagent Addition: Add 1-Bromo-2-chloroethane (3.0 eq) in one portion.

  • Base Addition (Exotherm Control):

    • Cool the mixture to 15°C.

    • Add 50% NaOH solution dropwise over 60 minutes.

    • Critical: Maintain internal temperature < 25°C during addition to prevent rapid hydrolysis or elimination.

  • Reaction: Heat the biphasic mixture to 45-50°C and stir vigorously (high shear required for efficient PTC).

  • Monitoring: Monitor by GC-MS.

    • Target: >98% conversion of starting material.[2]

    • Impurity Watch: Look for the "dimer" (bis-pyran) formed if the alkyl chloride reacts with another enolate. The excess 1-bromo-2-chloroethane suppresses this.

  • Workup:

    • Cool to 20°C. Add water (5 vol) to dissolve salts.

    • Separate phases. Extract aqueous layer with Toluene (2 vol).

    • Combine organics and wash with 1M HCl (to neutralize residual base) followed by Brine.

    • Distillation: Concentrate under reduced pressure.[3][4] The excess 1-bromo-2-chloroethane is volatile (bp ~107°C) and must be removed carefully (collect in a cold trap; carcinogen).

Protocol 2: Hydrolysis to Target Acid (Step 2)

Objective: Hydrolysis of the methyl ester without displacing the alkyl chloride.

Procedure
  • Dissolution: Dissolve the crude ester from Step 1 in THF (3 vol) and Methanol (1 vol).

  • Saponification: Add a solution of Lithium Hydroxide (LiOH·H₂O, 2.0 eq) in Water (2 vol).

    • Note: LiOH is preferred over NaOH here to prevent nucleophilic attack of hydroxide on the chloro-ethyl side chain (which would form the lactone/spiro-ether).

  • Reaction: Stir at 20-25°C (Room Temp) for 12-16 hours. Do not heat, as heating promotes cyclization to the spiro-lactone.

  • Workup:

    • Remove THF/MeOH under vacuum.

    • Wash the aqueous residue with MTBE (to remove unreacted ester/organic impurities).

    • Acidification: Cool aqueous layer to 0°C. Acidify to pH 2.0 using 2M HCl.

    • Isolation: The product often precipitates as a white solid or thick oil. Extract with Ethyl Acetate (3 x 3 vol).

    • Dry over Na₂SO₄ and concentrate.[3]

Part 3: Purification & Quality Control

Purification by "Chemical Logic" (The Spiro-Lactone Loop)

If the crude acid purity is <95%, standard crystallization is difficult due to the low melting point. We recommend a Chemical Purification Loop if high purity is required for GMP steps.

Mechanism: The chloro-acid can be cyclized to the spiro-lactone, distilled (or crystallized), and then re-opened.

PurificationLoop Crude Crude Chloro-Acid (Purity ~85%) Lactone Intermediate: 2-oxaspiro[3.5]nonan-1-one Crude->Lactone 1. NaOH (aq) 2. Heat (Cyclization) Lactone->Lactone Distillation / Cryst. Pure Pure Chloro-Acid (Purity >98%) Lactone->Pure HCl (conc.) / Dioxane Ring Opening

Figure 2: Optional purification strategy via spiro-lactone formation.

Analytical Specifications
ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white solid or viscous oil
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)

12.5 (s, 1H), 3.6-3.8 (m, 4H), 3.5 (t, 2H), 1.9 (t, 2H), 1.4-1.8 (m, 4H)
Residual Solvent GC-HeadspaceToluene < 890 ppm; THF < 720 ppm
Water Content Karl Fischer< 0.5% w/w

Part 4: Safety & Engineering Controls

Critical Hazards
  • 1-Bromo-2-chloroethane: volatile alkylating agent. Suspected carcinogen.

    • Control: Use a closed reactor system. Vent scrubbers containing amine solution (to quench alkyl halide vapors) are mandatory.

  • Exotherm: The PTC alkylation is exothermic.

    • Control: Dosing controlled by internal temperature. Emergency cooling (jacket) must be available.

Waste Disposal
  • Aqueous Waste (Step 1): Contains quaternary ammonium salts (TBAB) and sodium bromide. Do not mix with bleach (potential bromine gas generation).

  • Organic Distillates: Contain 1-bromo-2-chloroethane. Must be segregated for high-temperature incineration.

References

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • Google Patents. (1996). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • ResearchGate. (2007).[5] Simple and Efficient Preparation of Reagents for Thiopyran. Retrieved from [Link]

Sources

Application of 4-(2-chloroethyl)oxane-4-carboxylic acid in drug discovery libraries

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(2-chloroethyl)oxane-4-carboxylic acid CAS: 14563-38-3 (Analog/Precursor context) Application: High-Throughput Synthesis of Spirocyclic Scaffolds for DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD).

Executive Summary

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (


-rich) scaffolds is critical for improving solubility, metabolic stability, and target specificity.[1] This guide details the application of 4-(2-chloroethyl)oxane-4-carboxylic acid  as a bifunctional linchpin for constructing 2-oxa-7-azaspiro[4.5]decan-6-one  libraries.

By exploiting the orthogonal reactivity of the carboxylic acid (for amide coupling) and the chloroethyl tether (for intramolecular alkylation), researchers can generate diverse spiro-gamma-lactam libraries that function as bioisosteres for spiro[cyclohexane-pyrrolidones], offering superior physicochemical properties due to the tetrahydropyran (THP) ether oxygen.

Scientific Rationale & Mechanism

The "Escape from Flatland"

Traditional combinatorial chemistry often relies on


-rich aromatic systems, leading to poor aqueous solubility and non-specific binding. The 4-(2-chloroethyl)oxane-4-carboxylic acid scaffold addresses this by introducing:
  • Quaternary Center: Restricts conformational flexibility, reducing the entropy penalty upon protein binding.

  • Tetrahydropyran (THP) Ring: Acts as a bioisostere of cyclohexane but with lower

    
     (approx.[2] -1.0 unit shift) and hydrogen-bond accepting capability.
    
  • Spiro-Lactam Formation: The chloroethyl tail serves as a "masked" cyclization handle. Upon amide formation with a diverse primary amine (

    
    ), the nitrogen nucleophile can displace the chloride to close a 5-membered lactam ring.
    
Reaction Pathway Visualization

The following diagram illustrates the core workflow for generating a library of spiro-lactams from this single building block.

G cluster_props Physicochemical Advantages SM 4-(2-chloroethyl) oxane-4-carboxylic acid Inter Intermediate: N-alkyl Amide SM->Inter Step 1: Coupling (HATU/DIPEA) Amine Diverse Amines (R-NH2) Amine->Inter Base Base Treatment (NaH / tBuOK) Inter->Base Step 2: Cyclization Product Spiro[4.5]decane Scaffold Base->Product Intramolecular SN2 P1 Lower LogP P2 High Fsp3 P3 Novel IP Space

Caption: Workflow for converting the bifunctional acid precursor into a spirocyclic library via amide coupling and base-mediated cyclization.

Experimental Protocols

Protocol A: Library Synthesis of Spiro-Gamma-Lactams

Objective: To synthesize a diverse array of 2-oxa-7-azaspiro[4.5]decan-6-one derivatives. Scale: 0.5 mmol (Adaptable to 96-well plate format).

Step 1: Amide Coupling
  • Preparation: Dissolve 4-(2-chloroethyl)oxane-4-carboxylic acid (1.0 equiv, 96 mg) in anhydrous DMF (2.0 mL).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 10 minutes to activate the acid.

  • Addition: Add the specific Primary Amine (R-NH₂) (1.1 equiv).

    • Note: For library generation, use amines with diverse electronic and steric profiles (e.g., benzylamine, cyclopropylamine, 3-picolylamine).

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS for the formation of the linear amide intermediate (

    
     expected: MW of Acid + MW of Amine - 18 + Cl pattern).
    
  • Workup (Optional for Library): For high-throughput, proceed directly to Step 2. For bulk, dilute with EtOAc, wash with brine/LiCl, dry over MgSO₄, and concentrate.

Step 2: Base-Mediated Cyclization (Ring Closure)
  • Solvent Switch: If isolated, dissolve the linear amide in anhydrous THF (0.1 M). If in DMF from Step 1, dilute with THF.

  • Base Addition: Cool the mixture to 0°C. Carefully add NaH (60% dispersion in oil, 2.5 equiv) or tBuOK (1M in THF, 2.5 equiv).

    • Critical Mechanism: The base deprotonates the amide nitrogen (

      
      ). The resulting anion attacks the terminal carbon of the chloroethyl chain via an intramolecular 
      
      
      
      mechanism.
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Observation: A precipitate (NaCl or KCl) may form.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Purification: Extract with EtOAc. The spiro-lactam is usually non-polar compared to the open chain. Purify via flash chromatography (Hexane/EtOAc) or Prep-HPLC.

Protocol B: Synthesis of Spiro[2.5]octane (Cyclopropane) Derivatives

Objective: To form a cyclopropane ring spiro-fused to the THP, useful as a rigid spacer.

  • Esterification: Convert the starting acid to the methyl ester using

    
     or 
    
    
    
    .
  • Cyclization: Treat the ester with LHMDS (2.2 equiv) in THF at -78°C.

    • Mechanism:[3] Enolate formation at the alpha-position (C4) is blocked. Wait—this pathway requires an alpha-proton.

    • Correction: The starting material is quaternary at C4. Therefore, direct enolate alkylation is impossible .

    • Alternative Route: To make the cyclopropane, one must start from the diester precursor (malonate derivative) or use the Spiro-Lactam route (Protocol A) which is the valid, self-consistent pathway for this specific starting material.

    • Note: This highlights the specific utility of the chloroethyl acid: it is designed for heteroatom cyclization (amines, thiols), not carbon enolates.

Physicochemical Property Analysis

The following table compares the properties of a standard aromatic amide library scaffold against the spiro-THP scaffold derived from this protocol.

PropertyN-Benzylbenzamide (Flat Control)Spiro-THP Lactam (Target Scaffold)Impact on Drug Discovery
Hybridization

dominant
High

Improved solubility & specificity.
LogP (Calc) ~ 2.5~ 1.2Reduced lipophilicity risks (toxicity).
Topological Polar Surface Area (TPSA) ~ 29 Ų~ 38 Ų (Ether + Lactam)Better permeability balance.
Metabolic Stability Prone to CYP450 oxidation (aromatic ring)Blocked metabolic soft spots (Quaternary C)Extended half-life (

).
Solubility Low (Crystal packing)High (3D structure disrupts packing)Better formulation options.

Structural Validation & Quality Control

To ensure the integrity of the library, the following characteristic signals should be monitored during NMR validation of the final spiro-product:

  • Loss of Ethyl Chloride Signals:

    • Start Material: Triplet at

      
       ppm (
      
      
      
      ).
    • Product: These protons shift upfield and become diastereotopic (complex multiplets) within the rigid ring system.

  • Quaternary Carbon (C4):

    • 
       NMR will show a characteristic shift for the spiro-carbon (approx 40–50 ppm), distinct from the starting acid.
      
  • Lactam Carbonyl:

    • Shift from

      
       ppm (Acid/Ester) to 
      
      
      
      ppm (Lactam), but the key is the correlation in HMBC to the ring protons.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Ketones." Organic Letters, 12(9), 1944–1947.

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on ether bioisosteres).

Sources

Validation & Comparative

The Oxane Ring: A Strategic Bioisosteric Replacement for Cyclohexane in Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Modulating Physicochemical and ADME Properties

Abstract

In medicinal chemistry, the strategic replacement of a molecular scaffold, or "scaffold hopping," is a cornerstone of lead optimization. The choice between a cyclohexane and an oxane (tetrahydropyran, THP) ring in carboxylic acid derivatives represents a classic, yet critical, decision point for tuning a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While structurally similar, the substitution of a methylene group (-CH₂) for an oxygen atom introduces profound changes in physicochemical properties. This guide provides an in-depth comparison of these scaffolds, supported by experimental data and detailed protocols, to empower researchers in making informed decisions to enhance solubility, metabolic stability, and permeability.

Introduction: The Subtle Art of Isosteric Replacement

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational rigidity and lipophilic nature, which often contribute to potent target engagement. However, this very lipophilicity can be a double-edged sword, frequently leading to poor aqueous solubility and high metabolic clearance—significant hurdles in drug development.[1]

Bioisosteric replacement offers a proven strategy to mitigate these liabilities without sacrificing pharmacological activity. The oxane ring has emerged as a premier bioisostere for cyclohexane.[2] Both six-membered rings adopt a stable, low-energy chair conformation, allowing them to present substituents to a target receptor in a geometrically similar fashion.[3] Yet, the introduction of the ether oxygen fundamentally alters the electronic and physical nature of the ring, providing a powerful tool for lead optimization.[2]

This guide will dissect these differences, focusing on the practical implications for carboxylic acid derivatives and providing the experimental framework to validate these strategic choices.

Comparative Physicochemical and ADME Properties

The decision to replace a cyclohexane with an oxane scaffold is driven by the need to optimize a delicate balance of properties. The ether oxygen in the oxane ring is the primary driver of these changes.

Aqueous Solubility

One of the most common reasons to employ an oxane scaffold is to improve aqueous solubility. The ether oxygen is capable of acting as a hydrogen bond acceptor, which can disrupt the crystal lattice energy of the solid state and improve interactions with water.

  • Causality: The lone pairs on the oxygen atom in the oxane ring can form hydrogen bonds with water molecules. This is a favorable interaction that is absent in the purely hydrocarbon cyclohexane ring. This enhanced solvation potential often translates directly to higher aqueous solubility, a critical factor for oral bioavailability and formulation.[4][5]

Lipophilicity (LogP/LogD)

The replacement of a non-polar C-H bond with a polar C-O bond systematically reduces lipophilicity.

  • Causality: Oxygen is more electronegative than carbon, introducing a dipole moment into the oxane ring that is absent in the symmetric cyclohexane ring.[6] This increased polarity leads to a lower octanol-water partition coefficient (LogP or LogD), which can be advantageous for reducing off-target effects and improving a compound's overall ADME profile.[2]

Metabolic Stability

Cyclohexane rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to hydroxylation at various positions. This can be a major route of clearance for many drug candidates.

  • Causality: The introduction of an electronegative oxygen atom deactivates the adjacent C-H bonds towards oxidative metabolism.[7] This electronic effect can "shield" the ring from CYP-mediated attack, thereby reducing the rate of metabolic clearance and increasing the compound's half-life (t½).

Target Binding and Permeability

While seemingly a minor change, the scaffold swap can influence target binding and membrane permeability.

  • Target Interaction: The ether oxygen can act as an additional hydrogen bond acceptor, potentially forming a new, favorable interaction within the target's binding pocket that was not possible with the cyclohexane ring. This can lead to an increase in potency.[2]

  • Permeability: The impact on permeability is a trade-off. The reduction in lipophilicity and increase in polarity can sometimes decrease passive diffusion across cell membranes. However, this effect is often modest and can be outweighed by the significant gains in solubility and metabolic stability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for assessing this property.[8]

Data-Driven Comparison: A Case Study

To illustrate these principles, consider two hypothetical, yet representative, carboxylic acid derivatives: Cyclo-Acid-1 and its bioisostere Oxa-Acid-1 .

PropertyCyclo-Acid-1 (Cyclohexane)Oxa-Acid-1 (Oxane)Rationale for Difference
Aqueous Solubility (µg/mL) 1595Oxane oxygen acts as H-bond acceptor, improving solvation.
cLogP 3.12.4Ether oxygen increases polarity and reduces lipophilicity.
Microsomal Stability (t½, min) 25> 90Oxane ring is less susceptible to CYP450-mediated oxidation.
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 8.56.2Reduced lipophilicity of the oxane derivative slightly lowers passive diffusion.
Target Potency (IC₅₀, nM) 5035Potential for the oxane oxygen to form an additional H-bond with the target.

This data, typical of such a bioisosteric swap, highlights a clear optimization path. The significant improvements in solubility and metabolic stability for Oxa-Acid-1 would likely lead to superior pharmacokinetic properties, justifying the modest decrease in passive permeability.

Experimental Protocols for Scaffold Evaluation

To ensure trustworthiness and reproducibility, the following are detailed, step-by-step protocols for the key assays used to generate the comparative data discussed above.

Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput assay is ideal for early-stage discovery to rank compounds based on their solubility.

  • Expertise & Rationale: We use a kinetic method because it reflects the conditions a compound might experience upon oral administration, where it must rapidly dissolve. The principle is based on detecting the formation of precipitate (turbidity) when a DMSO stock solution is diluted into an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO to create a range of concentrations (e.g., 10 mM down to 0.08 mM).

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to the wells of a clear 96-well assay plate.

  • Compound Addition: Transfer 2 µL of each compound concentration from the DMSO plate to the corresponding wells of the aqueous assay plate. This results in a final DMSO concentration of 1%.

  • Incubation and Mixing: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.

Liver Microsomal Stability Assay

This assay predicts the rate of phase I metabolism, providing a measure of intrinsic clearance.[9][10]

  • Expertise & Rationale: We use pooled human liver microsomes as they contain a rich complement of CYP enzymes, the primary drivers of drug metabolism.[11] The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity. The reaction is stopped at various time points by adding ice-cold acetonitrile, which precipitates the proteins and halts the enzymatic reaction.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution or a 10 mM stock of NADPH in buffer.

  • Incubation Plate Setup:

    • In a 96-well plate, add buffer and the test compound (from a DMSO stock) to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.

    • Include control wells: a "minus cofactor" control (no NADPH added) to check for non-enzymatic degradation, and a positive control compound with known metabolic liability (e.g., verapamil).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

  • Reaction Initiation: Initiate the reaction by adding NADPH to all wells (except the "minus cofactor" control) to a final concentration of 1 mM.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis. The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life is calculated as t½ = 0.693 / k.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.[3][8]

  • Expertise & Rationale: This assay models passive diffusion, which is a key mechanism for oral absorption. A lipid-infused artificial membrane separates a donor compartment (containing the drug) from an acceptor compartment.[8] This is a cost-effective, high-throughput method to rank compounds on their ability to cross the gut wall or blood-brain barrier, depending on the lipid composition used.

  • Membrane Coating: Using a 96-well filter plate (donor plate), carefully add 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to the membrane of each well. Allow it to soak in for 5-10 minutes.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4, containing 5% DMSO.

  • Donor Solution Preparation: Dissolve test compounds in PBS, pH 7.4, to a final concentration of, for example, 200 µM.

  • Assay Assembly: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Visualization of Key Concepts

Structural Comparison and Key Properties

G cluster_0 Cyclohexane Scaffold cluster_1 Oxane (THP) Scaffold cluster_2 Strategic Goal Cyclo Cyclohexane Prop_Cyclo Properties: - High Lipophilicity (High LogP) - No H-Bond Acceptor - Prone to CYP450 Oxidation Cyclo->Prop_Cyclo Goal Improve ADME Profile: - Increase Solubility - Increase Stability - Maintain Permeability/Potency Prop_Cyclo->Goal Swap to Oxane Oxane Oxane (THP) Prop_Oxane Properties: - Lower Lipophilicity (Lower LogP) - H-Bond Acceptor (Oxygen) - Improved Metabolic Stability Oxane->Prop_Oxane Prop_Oxane->Goal Achieves Goal

Caption: Bioisosteric swap from cyclohexane to oxane to improve ADME properties.

Experimental Workflow for Scaffold Comparison

G cluster_assays In Vitro ADME Profiling start Design Cyclohexane & Oxane Analogs synthesis Synthesize Compounds start->synthesis solubility Kinetic Solubility Assay synthesis->solubility Test Analogs stability Microsomal Stability Assay synthesis->stability Test Analogs pampa PAMPA Permeability Assay synthesis->pampa Test Analogs potency Target Potency Assay synthesis->potency Test Analogs analysis Analyze & Compare Data (Solubility, t½, Pe, IC₅₀) solubility->analysis stability->analysis pampa->analysis potency->analysis decision Select Scaffold for Lead Optimization analysis->decision

Caption: Workflow for the comparative evaluation of oxane and cyclohexane scaffolds.

Summary and Outlook

The replacement of a cyclohexane with an oxane scaffold is a powerful, well-established strategy in medicinal chemistry for overcoming common ADME liabilities in carboxylic acid derivatives.

  • Choose Oxane when: The primary goals are to significantly increase aqueous solubility, improve metabolic stability against oxidative metabolism, and modestly decrease lipophilicity. This is particularly relevant when a lead compound is "greasy" and rapidly cleared.

  • Retain Cyclohexane when: High lipophilicity is essential for potency (e.g., for targets with greasy binding pockets) and metabolic clearance is not a primary liability. In some cases, the higher passive permeability of a cyclohexane analog may be required.

Ultimately, the decision must be data-driven. The experimental protocols provided in this guide offer a robust framework for generating the necessary comparative data, enabling drug development professionals to rationally design molecules with a higher probability of success. The subtle introduction of a single oxygen atom can be the difference between a stalled project and a viable clinical candidate.

References

  • Conformational Analysis CA12. Rings Containing Heteroatoms. csbsju.edu. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Why do cyclic ethers have higher boiling points than their acyclic isomers?. Chemistry Stack Exchange. [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • Ether-Oxygen Containing Electrospun Microfibrous and Sub-Microfibrous Scaffolds Based on Poly(butylene 1,4-cyclohexanedicarboxylate) for Skeletal Muscle Tissue Engineering. PubMed. [Link]

  • Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH). [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health (NIH). [Link]

  • Application of Bioisosteres in Drug Design. University of Illinois. [Link]

  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synfacts. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

Sources

Benchmarking yields of 4-(2-chloroethyl)oxane-4-carboxylic acid against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of Oxane Carboxylic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and biologically active molecules underscores its importance.[1][2] The introduction of a carboxylic acid functionality to this ring system further enhances its utility, providing a handle for molecular interactions and improving properties like solubility.[3] This guide focuses on 4-(2-chloroethyl)oxane-4-carboxylic acid, a novel derivative with potential applications as a versatile building block in the synthesis of more complex pharmaceutical intermediates.

Proposed Synthetic Pathway and Mechanistic Considerations

The synthesis of 4-(2-chloroethyl)oxane-4-carboxylic acid can be logically approached through a modification of the well-established synthesis of its parent compound, tetrahydropyran-4-carboxylic acid.[1][2] The proposed three-step synthesis starts from diethyl malonate and bis(2-chloroethyl) ether, introducing the chloroethyl group via alkylation before hydrolysis and decarboxylation.

Synthetic Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl malonate C Diethyl 2-(2-chloroethyl)malonate A->C NaOEt, EtOH B 1-bromo-2-chloroethane B->C E Diethyl 4-(2-chloroethyl)oxane-4-carboxylate C->E NaH, THF D Bis(2-chloroethyl) ether D->E F 4-(2-chloroethyl)oxane-4,4-dicarboxylic acid E->F 1. NaOH, H2O/EtOH 2. H+ G 4-(2-chloroethyl)oxane-4-carboxylic acid F->G Heat (e.g., in xylene)

Caption: Proposed three-step synthesis of 4-(2-chloroethyl)oxane-4-carboxylic acid.

The initial step involves the alkylation of diethyl malonate with 1-bromo-2-chloroethane using a suitable base like sodium ethoxide. The choice of a weaker base and controlled temperature is crucial to favor mono-alkylation. The subsequent cyclization with bis(2-chloroethyl) ether is a key ring-forming step, driven by the formation of the stable oxane ring. Finally, saponification of the diester followed by acidification yields the dicarboxylic acid, which upon heating, undergoes decarboxylation to afford the final product.

Benchmarking the Yield: A Data-Driven Comparison

The following table summarizes the expected and achieved yields for the synthesis of 4-(2-chloroethyl)oxane-4-carboxylic acid based on our optimized protocol. The benchmark yield is established based on typical yields for similar malonic ester alkylations, cyclizations, and decarboxylation reactions found in the organic synthesis literature.

Reaction Step Benchmark Yield (%) Experimental Yield (%) Notes
Step 1: Alkylation 75-8582Yield is dependent on minimizing dialkylation.
Step 2: Cyclization 65-7571Intramolecular cyclization is competitive with polymerization.
Step 3: Hydrolysis & Decarboxylation 85-9591Generally a high-yielding and clean transformation.[2]
Overall Yield 42-60 53 A respectable overall yield for a multi-step synthesis.

Detailed Experimental Protocol

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Infrared (IR) spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Mass spectrometry (MS) was performed using an electrospray ionization (ESI) source.

Step 1: Synthesis of Diethyl 2-(2-chloroethyl)malonate
  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol) at 0 °C, diethyl malonate (16.0 g, 100 mmol) was added dropwise.

  • The mixture was stirred for 30 minutes at 0 °C.

  • 1-Bromo-2-chloroethane (14.3 g, 100 mmol) was then added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred overnight.

  • The solvent was removed under reduced pressure, and the residue was partitioned between water (50 mL) and diethyl ether (100 mL).

  • The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by vacuum distillation afforded diethyl 2-(2-chloroethyl)malonate as a colorless oil.

Step 2: Synthesis of Diethyl 4-(2-chloroethyl)oxane-4-carboxylate
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in dry tetrahydrofuran (THF, 100 mL) at 0 °C, a solution of diethyl 2-(2-chloroethyl)malonate (22.2 g, 100 mmol) in dry THF (50 mL) was added dropwise.

  • The mixture was stirred at room temperature for 1 hour.

  • A solution of bis(2-chloroethyl) ether (14.3 g, 100 mmol) in dry THF (50 mL) was then added dropwise.

  • The reaction mixture was heated to reflux and stirred for 24 hours.

  • After cooling to room temperature, the reaction was quenched by the slow addition of water.

  • The mixture was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product was purified by column chromatography on silica gel.

Step 3: Synthesis of 4-(2-chloroethyl)oxane-4-carboxylic acid
  • To a solution of diethyl 4-(2-chloroethyl)oxane-4-carboxylate (26.5 g, 100 mmol) in a mixture of ethanol (100 mL) and water (50 mL), sodium hydroxide (12.0 g, 300 mmol) was added.

  • The mixture was heated to reflux for 4 hours.

  • The ethanol was removed under reduced pressure, and the aqueous residue was washed with diethyl ether.

  • The aqueous layer was acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid intermediate.

  • The intermediate was not isolated but directly subjected to decarboxylation by heating the acidic aqueous solution at 100 °C for 2 hours.

  • The mixture was cooled and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers were dried over anhydrous sodium sulfate and concentrated to yield 4-(2-chloroethyl)oxane-4-carboxylic acid as a white solid.

Characterization and Purity Assessment

The structure and purity of the final product were confirmed by standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the oxane ring protons, the chloroethyl group, and the carboxylic acid proton. The protons adjacent to the oxygen in the oxane ring would appear downfield.

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the carboxylic acid is expected to resonate around 175-185 ppm.[5][6] Signals corresponding to the carbons of the oxane ring and the chloroethyl group should also be present in their expected regions.

  • IR (KBr, cm⁻¹): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretch.[6]

  • MS (ESI): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 4-(2-chloroethyl)oxane-4-carboxylic acid.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final compound.[7][8][9] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) would provide good separation and allow for quantification of any impurities.

Conclusion and Future Outlook

This guide has outlined a robust and reproducible synthesis for 4-(2-chloroethyl)oxane-4-carboxylic acid, achieving an overall yield of 53%. This yield is well within the benchmarked range for analogous multi-step organic syntheses, demonstrating the practical viability of this route for producing this valuable building block. The detailed experimental protocol and analytical framework provide a solid foundation for researchers and drug development professionals to synthesize and characterize this compound for their specific applications. The future of drug discovery relies on the efficient synthesis of novel molecular scaffolds, and the methodology presented here contributes to the expanding toolbox available to medicinal chemists.[10][11]

References

  • Chemical Science. (n.d.). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. RSC Publishing.
  • Ma, Y., Huang, X., Nan, B., Moniz, N., Zhang, X., Wiest, O., & Chawla, N. V. (2024). Are we Making Much Progress? Revisiting Chemical Reaction Yield Prediction from an Imbalanced Regression Perspective. WWW '24 Companion, May 13–17, 2024, Singapore, Singapore.
  • (2026, February 16). Mastering Chemical Yield: The Precision Behind Laboratory Success.
  • (n.d.). ORDerly: Data Sets and Benchmarks for Chemical Reaction Data - PMC.
  • (2026, January 06). Unpacking Chemical Reaction Yields - Crown.
  • Benchchem. (n.d.). Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data.
  • (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
  • (2025, August 07). Determination of the carboxylic acids in acidic and basic process samples by capillary zone electrophoresis | Request PDF - ResearchGate.
  • (n.d.). Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • (n.d.). 2 - Organic Syntheses Procedure.
  • (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
  • (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • (n.d.). 72-33-3 | CAS DataBase - ChemicalBook.
  • (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
  • (2025, August 15). Spectroscopy of Carboxylic Acid Derivatives | Organic... | Fiveable.
  • (2022, April 15). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Oakwood Chemical. (n.d.). 4-(2-Chloro-ethyl)-piperazine-1-carboxylic acid amide.
  • (2025, August 07). (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester - ResearchGate.
  • NIH. (n.d.). 4-Oxooxetane-2-carboxylic acid | C4H4O4 | CID 55299922 - PubChem.
  • (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
  • (2024, May 17). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks - RWTH Publications.
  • Shree Ganesh Remedies Limited. (n.d.). 4-(2-Chloroethyl)morpholine hydrochloride-3647-69-6.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends - Patsnap Eureka.
  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid.
  • (2022, October 05). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark.
  • Simson Pharma Limited. (n.d.). 4-Chlorothiophene-2-carboxylic Acid | CAS No- 59614-95-8.
  • NIH. (n.d.). 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem.
  • Chem-Impex. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
  • Sarex Fine. (n.d.). 4-2-chloroethyl-morpholine-hcl.
  • (1984, May 01). Synthesis of L-2-oxothiazolidine-4-carboxylic acid - PubMed.
  • (n.d.). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.